molecular formula C42H40N2O6 B8605845 CID 16052002

CID 16052002

Cat. No. B8605845
M. Wt: 668.8 g/mol
InChI Key: SBDXQUVAAJKLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 16052002 is a useful research compound. Its molecular formula is C42H40N2O6 and its molecular weight is 668.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 16052002 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 16052002 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

CID 16052002

Molecular Formula

C42H40N2O6

Molecular Weight

668.8 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C23H16O6.C19H24N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6,8-11H,7,12-15H2,1-2H3

InChI Key

SBDXQUVAAJKLDH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a slurry of Pamoic acid (32.4 g) in ethyl acetate (500 mL) in a clean round bottomed flask, Imipramine (150 g) solution in ethyl acetate is added at such a rate that the temperature remains below 50° C. for 3-4 h. After complete addition, the reaction mixture is stirred at room temperature for about 12-14 h. The bright yellow slurry thus obtained is filtered and washed with ethyl acetate (200 mL) and dried to get Imipramine Pamoate (73 g, 92%) as bright yellow crystalline product.
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

Synthesis of Imipramine Pamoate-(Form VI)—A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
[Compound]
Name
Imipramine Pamoate-(Form VI)—A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Synthesis of Imipramine Pamaote—(Form VI)— A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The Imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The Imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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